molecular formula C14H22BrNO3 B271638 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol

Cat. No. B271638
M. Wt: 332.23 g/mol
InChI Key: SUYHUUZNVUGZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol, also known as BEMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEMIP is a selective inhibitor of the enzyme sphingosine kinase 1 (SphK1), which plays a crucial role in regulating cellular processes such as proliferation, migration, and survival.

Mechanism of Action

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol is a selective inhibitor of SphK1, which is an enzyme that catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that regulates various cellular processes such as proliferation, differentiation, and survival. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound inhibits SphK1 activity, which leads to a decrease in S1P levels and a subsequent inhibition of cellular processes that are regulated by S1P.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound inhibits SphK1 activity and reduces S1P levels, which leads to a decrease in cell proliferation, migration, and survival. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in preclinical models of breast, lung, and pancreatic cancer. Additionally, this compound has been shown to reduce inflammation in animal models of colitis and arthritis by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has several advantages for lab experiments. This compound is a selective inhibitor of SphK1 and does not inhibit other kinases or enzymes. This compound has also been shown to have good bioavailability and pharmacokinetic properties in preclinical studies. However, this compound has some limitations for lab experiments. This compound is a relatively new compound and has not been extensively studied in clinical trials. Additionally, the synthesis of this compound is complex and requires multiple steps, which may limit its availability and use in lab experiments.

Future Directions

There are several future directions for the study of 2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol. This compound has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Future studies should focus on the development of this compound as a clinical drug candidate and the evaluation of its safety and efficacy in clinical trials. Additionally, the mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound should be further investigated. Finally, the development of new SphK1 inhibitors with improved potency and selectivity may provide new opportunities for the treatment of various diseases.

Synthesis Methods

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, this compound. The purity and yield of this compound can be improved using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. SphK1 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. This compound has been shown to inhibit SphK1 activity and suppress tumor growth in preclinical models of breast, lung, and pancreatic cancer. This compound has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been studied for its potential cardioprotective effects and has been shown to improve cardiac function in animal models of heart failure.

properties

Molecular Formula

C14H22BrNO3

Molecular Weight

332.23 g/mol

IUPAC Name

2-[(5-bromo-2-ethoxy-3-methoxyphenyl)methylamino]-2-methylpropan-1-ol

InChI

InChI=1S/C14H22BrNO3/c1-5-19-13-10(8-16-14(2,3)9-17)6-11(15)7-12(13)18-4/h6-7,16-17H,5,8-9H2,1-4H3

InChI Key

SUYHUUZNVUGZEU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNC(C)(C)CO)Br)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Br)CNC(C)(C)CO

Origin of Product

United States

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